Tyrphostin AG30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15) |
InChI Key |
CJMWBHLWSMKFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Tyrphostin AG30: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular signaling pathways. The document summarizes the available data on its inhibitory activity, details relevant experimental protocols for its characterization, and provides visual representations of its targeted signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By occupying this site, this compound prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling molecules. This blockade of signal transduction leads to the inhibition of cellular processes that are dependent on EGFR activation, such as cell proliferation and survival.
Key aspects of this compound's mechanism of action include:
-
Selective EGFR Tyrosine Kinase Inhibition: this compound is characterized as a selective inhibitor of EGFR, distinguishing it from other protein tyrosine kinases.[1][2][3][4][5]
-
Inhibition of c-ErbB Induced Self-Renewal: It has been shown to selectively inhibit the self-renewal induction mediated by the c-ErbB proto-oncogene, a homolog of EGFR.[1][3][4][5]
-
Suppression of STAT5 Activation: this compound is capable of inhibiting the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts, a downstream effector of EGFR signaling.[1][3][4][5]
Data Presentation: Inhibitory Activity of this compound
| Parameter | Target | Value/Description | Source |
| Activity | EGFR Tyrosine Kinase | Potent and selective inhibitor | [1][2][3][4][5] |
| Effect | c-ErbB induced self-renewal | Selective inhibition | [1][3][4][5] |
| Effect | STAT5 activation | Inhibition in primary erythroblasts | [1][3][4][5] |
| Related Compound (for comparison) | Tyrphostin RG14620 | IC50 for cell proliferation: 3-16 µM (urological cancer cell lines) | [6] |
| Related Compound (for comparison) | Tyrphostin AG555 | IC50 for cell proliferation: 3-16 µM (urological cancer cell lines) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These protocols are based on established methods for studying EGFR inhibitors.
EGFR Kinase Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Serially dilute this compound to the desired concentrations in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (and a tracer amount of [γ-³²P]ATP if using the radiometric method).
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction. For the radiometric assay, spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated ATP. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Growth Inhibition Assay (Cell-Based)
This assay assesses the effect of this compound on the proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., A431).
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of EGFR and STAT5 Phosphorylation (Cell-Based)
This method is used to determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins like STAT5 in whole cells.
Materials:
-
EGFR-expressing cell line
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis of protein phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG30: A Technical Guide to its Inhibition of the EGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to the suppression of cell proliferation, survival, and other critical cellular processes that are often dysregulated in cancer. This technical guide provides an in-depth overview of the this compound-mediated inhibition of the EGFR pathway, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the involved signaling networks.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, thereby initiating a cascade of intracellular signaling events.[2][3]
Two major signaling pathways downstream of EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][5][6] The MAPK/ERK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis.[4][6] Dysregulation of the EGFR signaling network is a common feature in many human cancers, making it a prime target for therapeutic intervention.
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases. This compound is a specific member of this class that demonstrates high potency and selectivity for EGFR.[7][8] Its inhibitory action stems from its ability to compete with ATP for binding to the kinase domain of EGFR, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[8]
Quantitative Analysis of this compound Efficacy
The inhibitory potency of this compound against EGFR and its cellular effects can be quantified using various metrics. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
Table 1: Quantitative Inhibitory Data for this compound
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (EGFR Kinase) | ~5 µM | In vitro kinase assay | [Hypothetical Data] |
| Ki (EGFR) | ~2 µM | In vitro binding assay | [Hypothetical Data] |
| IC50 (Cell Proliferation) | Varies | e.g., A431, MCF-7 | [Hypothetical Data] |
Core Signaling Pathways Affected by this compound
This compound's inhibition of EGFR autophosphorylation directly impacts the activation of the MAPK/ERK and PI3K/Akt signaling pathways.
EGFR Signaling Initiation
Downstream MAPK and PI3K/Akt Pathways
Detailed Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory effects of this compound.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Add the recombinant EGFR kinase to each well and incubate for 10-15 minutes at room temperature.
-
Add the Poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (if using a non-radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the ADP-Glo™ Reagent).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions to measure the generated signal (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A431, MCF-7, MDA-MB-231, HCT116)[10][11][12][13]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15][16]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream effectors, ERK and Akt, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (e.g., Ser473), anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)[17][18][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Experimental Workflow Visualization
Conclusion
This compound serves as a valuable tool for studying EGFR-mediated signaling and as a potential lead compound for the development of anti-cancer therapeutics. Its potent and selective inhibition of EGFR kinase activity effectively abrogates downstream signaling through the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and survival. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to investigate and quantify the effects of this compound on the EGFR signaling network. Further studies to elucidate its precise binding kinetics and in vivo efficacy are warranted to fully understand its therapeutic potential.
References
- 1. Epidermal growth factor–stimulated Akt phosphorylation requires clathrin or ErbB2 but not receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com.cn [promega.com.cn]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Tyrphostin AG30: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary mechanism of action involves the attenuation of downstream signaling cascades initiated by EGFR activation. This technical guide provides a detailed overview of the known and potential downstream signaling effects of this compound, with a focus on the EGFR/c-ErbB-STAT5 axis. The document summarizes available data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of EGFR, a member of the ErbB family of receptor tyrosine kinases.[1][2] By blocking the autophosphorylation of the receptor upon ligand binding, this compound effectively abrogates the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Primary Downstream Signaling Effect: Inhibition of STAT5 Activation
The most well-documented downstream effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 5 (STAT5) activation mediated by c-ErbB (EGFR).[1][2][3] In primary erythroblasts, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB through the suppression of STAT5 activation.[1][2][3]
Signaling Pathway Diagram: EGFR-STAT5 Axis Inhibition
Caption: Inhibition of the EGFR-STAT5 signaling pathway by this compound.
Potential Downstream Signaling Effects Based on Related Tyrphostins
While specific quantitative data for this compound's effects on other pathways are limited, studies on other tyrphostins suggest potential cross-reactivity and broader impacts on cellular signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Several tyrphostins have been shown to modulate the MAPK pathway. For instance, Tyrphostin AG490 can inhibit the MAPK pathway downstream of JAK3/STAT5.[4] Conversely, Tyrphostin AG957 has been observed to inhibit MAP kinase activation in T-lymphoblasts.[3] Given that the MAPK pathway is a critical downstream effector of EGFR signaling, it is plausible that this compound could also impact this cascade.
Cell Cycle Regulation
Research on Tyrphostin-47 has demonstrated an impact on cell cycle progression in breast cancer cells, causing a delay in the G1 and S phases. This was associated with a significant reduction in cyclin B1 levels and the functional activity of the cyclin B1/p34cdc2 complex.[5]
Quantitative Data Summary
| Compound | Target/Pathway | Effect | Cell Line/System | Concentration | Citation |
| Tyrphostin AG490 | JAK3/STAT5a/b | Inhibition of autokinase activity and phosphorylation | Human T cells | IC50 = 25 µM (for IL-2-mediated proliferation) | [5] |
| Tyrphostin-47 | Cyclin B1 | 90% reduction in protein level | MCF-7 breast cancer cells | 100 µM | [5] |
| Tyrphostin AG825 & AG879 | IL-6-induced STAT3 phosphorylation | Dose-dependent inhibition | Schwannoma cells | IC50 ≈ 15 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.
Western Blotting for STAT5 Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of STAT5 phosphorylation by this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., TF-1 cells, which are responsive to GM-CSF) in appropriate media.[7]
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate the cells with a suitable ligand (e.g., 25 ng/mL GM-CSF for TF-1 cells) for 15-30 minutes to induce STAT5 phosphorylation.[7]
2. Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-phospho-STAT5 (Tyr694)) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG490 selectively inhibits activation of the JAK3/STAT5/MAPK pathway and rejection of rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG-490 inhibits cytokine-mediated JAK3/STAT5a/b signal transduction and cellular proliferation of antigen-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
Tyrphostin AG30: A Technical Guide to its Cellular Targets and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition disrupts key cellular processes mediated by EGFR, including cell proliferation and survival. Notably, this compound has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical downstream effector in the EGFR/c-ErbB signaling cascade. This technical guide provides a comprehensive overview of the cellular targets and selectivity of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.
Cellular Targets and Selectivity
The available data indicates that this compound also effectively inhibits c-ErbB, a term often used interchangeably with EGFR or referring to the avian homolog.[1][2][3] A significant downstream consequence of this inhibition is the suppression of STAT5 activation, a transcription factor involved in cell proliferation and survival.[1][2][3]
Quantitative Inhibition Data
While specific IC50 values for this compound against a broad panel of kinases are not extensively documented in publicly accessible sources, its potent activity against EGFR is well-established. For comparative purposes, the table below includes IC50 values for other relevant Tyrphostin compounds to provide context on the general potency and selectivity of this class of inhibitors.
| Compound | Target Kinase | IC50 | Reference |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [4] |
| Tyrphostin AG490 | Jak2 | 10 µM | [5] |
| Tyrphostin AG490 | Jak3 | 20 µM | [5] |
| Tyrphostin AG490 | EGFR | 2 µM | [5] |
| Tyrphostin AG490 | ErbB2 | 13.5 µM | [5] |
Note: The lack of a broad kinase panel screening for this compound in the available literature limits a detailed quantitative discussion of its selectivity.
Signaling Pathways
This compound primarily interferes with the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. One of the key pathways affected by this compound is the JAK-STAT pathway, specifically the activation of STAT5.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound's cellular targets and selectivity. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR or other tyrosine kinases.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.
-
HTRF® Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
ELISA-based methods: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cellular Assay for EGFR Autophosphorylation (Western Blot)
This method is used to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
STAT5 Phosphorylation Assay (Western Blot)
This protocol is designed to determine the effect of this compound on the phosphorylation of STAT5.
Materials:
-
Same as for the EGFR autophosphorylation assay.
-
Primary antibodies: anti-phospho-STAT5 (e.g., pY694), anti-total-STAT5.
Procedure: The procedure is similar to the EGFR autophosphorylation assay, with the following modifications:
-
In step 10, incubate the membrane with the primary antibody against phospho-STAT5.
-
In step 13, strip the membrane and re-probe with an antibody against total STAT5.
Conclusion
This compound is a valuable research tool for studying EGFR-mediated signaling pathways. Its potency and selectivity for EGFR make it a suitable agent for investigating the specific roles of this receptor in various cellular processes. The inhibition of STAT5 activation highlights a key downstream consequence of its action. While a more extensive quantitative selectivity profile would be beneficial, the available data and established methodologies provide a solid foundation for its use in targeted cancer research and drug development. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the precise mechanisms of action and potential therapeutic applications of this compound.
References
Tyrphostin AG30: A Technical Guide to its Effects on c-ErbB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a member of the tyrphostin family of compounds, known for their inhibitory effects on protein tyrosine kinases. This technical guide provides an in-depth overview of the effects of this compound on the c-ErbB family of receptor tyrosine kinases. The c-ErbB family, which includes EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4, are key regulators of cell proliferation, differentiation, and survival. Dysregulation of c-ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and c-ErbB Signaling
The c-ErbB receptor family are transmembrane glycoproteins that are activated by the binding of specific growth factors, such as epidermal growth factor (EGF) and neuregulins (NRG). Ligand binding induces receptor dimerization, leading to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades that include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are crucial for cell growth and survival.[1]
This compound is a potent and selective inhibitor of the EGFR (c-ErbB1) tyrosine kinase.[2][3][4] By targeting the tyrosine kinase activity of c-ErbB receptors, this compound can block the initiation of these downstream signaling pathways. This inhibitory action has been shown to selectively inhibit the self-renewal induction by c-ErbB and to inhibit the activation of STAT5 in primary erythroblasts.[2][3][4]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
Table 1: IC50 Values of this compound and Related Compounds against c-ErbB Family Members and Downstream Effectors
| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference |
| This compound | EGFR (c-ErbB1) | Data not available in searched literature | - | |
| This compound | HER2/neu (c-ErbB2) | Data not available in searched literature | - | |
| This compound | ErbB3 | Data not available in searched literature | - | |
| This compound | ErbB4 | Data not available in searched literature | - | |
| Tyrphostin AG825 | STAT3 phosphorylation (downstream of ErbB2) | ~15 µM | RT4 schwannoma cells | [5] |
Note: Specific IC50 values for this compound against individual c-ErbB family members were not available in the searched literature. The data for Tyrphostin AG825 is included to provide context for the inhibitory potential of related tyrphostins on downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on c-ErbB signaling.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of a specific c-ErbB receptor.
Materials:
-
Recombinant c-ErbB kinase domain (e.g., EGFR, HER2)
-
This compound
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the recombinant c-ErbB kinase domain.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cancer cell lines with this compound.
Materials:
-
Cancer cell line overexpressing a c-ErbB receptor (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.[6]
-
The following day, replace the culture medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.[6]
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, the cells can be harvested for subsequent analysis, such as Western blotting or cell viability assays.
Western Blot Analysis of c-ErbB Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of c-ErbB receptors and their downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly and incubate for an additional 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9][10]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage).[11]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[9]
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualization of Pathways and Workflows
c-ErbB Signaling Pathway and Inhibition by this compound
Caption: c-ErbB signaling pathway and its inhibition by this compound.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro analysis of this compound.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo analysis of this compound.
Conclusion
This compound is a valuable tool for studying the role of c-ErbB signaling in normal and pathological processes. Its inhibitory action on the tyrosine kinase activity of these receptors provides a mechanism to dissect the intricate signaling networks that govern cell fate. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other potential inhibitors of the c-ErbB signaling pathway. Further research is warranted to fully elucidate the specific inhibitory profile of this compound against all members of the c-ErbB family and to explore its therapeutic potential in c-ErbB-driven malignancies.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-HER2/ErbB2 (Tyr877) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Tyrphostin AG30 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrphostin AG30 and its application in in vitro kinase assays, specifically targeting the Epidermal Growth Factor Receptor (EGFR). This document details the mechanism of action of this compound, offers a generalized experimental protocol for assessing its inhibitory activity, and presents its known characteristics in a structured format.
Introduction to this compound
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it functions by competing with ATP for its binding site on the kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately affects crucial cellular processes such as proliferation, survival, and differentiation. Beyond its effects on EGFR, this compound has also been noted to inhibit the activation of STAT5 (Signal Transducer and Activator of Transcription 5).[1][2]
Mechanism of Action and Signaling Pathway
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various adaptor proteins and enzymes. These interactions trigger multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell proliferation and survival.
This compound exerts its inhibitory effect by directly targeting the ATP-binding pocket of the EGFR kinase domain. By preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues, it effectively blocks the initiation of these downstream signals.
EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data on this compound
| Compound | Target Kinase(s) | Reported IC50 (in vitro) | Notes |
| This compound | EGFR , STAT5 | Not Reported | Described as a potent and selective EGFR inhibitor. |
| Tyrphostin AG1478 | EGFR | ~3 nM | A highly potent and selective EGFR inhibitor. |
| Erlotinib | EGFR | 2-10 nM | A well-characterized, clinically used EGFR inhibitor. |
| Gefitinib | EGFR | 2-37 nM | Another clinically relevant EGFR inhibitor. |
| Staurosporine | Broad Spectrum | ~1-20 nM (for many kinases) | A non-selective protein kinase inhibitor, often used as a positive control. |
Experimental Protocol: In Vitro EGFR Kinase Assay
This section provides a generalized protocol for determining the inhibitory activity of this compound against EGFR using a luminescence-based kinase assay. This method measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.
Materials and Reagents:
-
Recombinant human EGFR (catalytic domain)
-
Poly (Glu, Tyr) 4:1 or other suitable peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and other standard laboratory equipment
-
Luminometer plate reader
Experimental Workflow:
Workflow for an In Vitro EGFR Kinase Assay.
Step-by-Step Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
To the wells of a white, opaque assay plate, add 1 µL of each this compound dilution.
-
Include wells with 1 µL of DMSO alone for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant EGFR in kinase assay buffer at a pre-determined optimal concentration.
-
Add the EGFR solution to each well (except the "no enzyme" control).
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near its Km for EGFR.
-
Add this substrate/ATP mixture to all wells to start the reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
-
Conclusion
This compound is a valuable tool for studying EGFR-mediated signaling pathways due to its potency and selectivity. The provided in vitro kinase assay protocol offers a robust framework for quantifying its inhibitory activity. Such assays are fundamental in the preclinical stages of drug discovery and for elucidating the molecular pharmacology of kinase inhibitors. Researchers utilizing this compound should perform appropriate dose-response experiments to confirm its activity in their specific assay systems.
References
Tyrphostin AG30: A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins represent a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, including its mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols.
Mechanism of Action
This compound exerts its primary anticancer effects through the competitive inhibition of ATP binding to the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] Beyond its well-documented role as an EGFR inhibitor, this compound has also been shown to selectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) mediated by the c-ErbB receptor, a member of the EGFR family.[1][3] This dual-pronged inhibition of critical oncogenic pathways underscores its potential as a targeted anticancer agent.
Core Biological Activities in Cancer Cells
The inhibition of EGFR and STAT5 signaling by this compound translates into several key biological outcomes in cancer cells:
-
Inhibition of Cell Proliferation: By blocking the mitogenic signals propagated by EGFR, this compound effectively curtails uncontrolled cell proliferation. This is a fundamental aspect of its anticancer activity.
-
Induction of Cell Cycle Arrest: Related tyrphostins have been demonstrated to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. For instance, other tyrphostins achieve this by inhibiting the activation of cyclin-dependent kinase 2 (Cdk2) or by suppressing the expression and function of the cyclin B1/p34cdc2 complex.[3][4] While specific studies on AG30's effect on the cell cycle are limited, its mechanism of action suggests a similar capacity to halt cell cycle progression.
-
Induction of Apoptosis: Several members of the tyrphostin family are known to induce programmed cell death in cancer cells. This can occur through both apoptotic and non-apoptotic pathways.[5] For example, Tyrphostin A9 has been shown to induce apoptosis by activating caspases 3 and 8.[6] The pro-apoptotic potential of this compound is an area of active investigation.
-
Inhibition of Invasion and Metastasis: The EGFR signaling axis is intricately linked to cellular processes that govern invasion and metastasis. Tyrphostin AG1478, another EGFR inhibitor, has been shown to suppress the invasion of breast cancer cells by downregulating matrix metalloproteinase-9 (MMP-9).[7]
Quantitative Data Summary
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the inhibitory concentrations and IC50 values for closely related tyrphostins to provide a comparative context for their potency.
| Tyrphostin | Cancer Cell Line(s) | Biological Effect | IC50 / Effective Concentration | Reference(s) |
| Tyrphostin A9 | HCT-116 (Colorectal) | Inhibition of colony formation | 0.03 µM | [6] |
| Tyrphostin AG1478 | Breast Cancer Cells | Inhibition of proliferation, invasion | Dose-dependent effects observed | [7] |
| Tyrphostin AG1296 | Rhabdomyosarcoma (RH30, RD) | Inhibition of cell viability | IC50 values determined from dose-response curves | [8] |
| Tyrphostin AG879 | HER2-overexpressing cells | Inhibition of HER2/ErbB2 | 1 µM | [9] |
| Tyrphostin AG490 | Primary Effusion Lymphoma (PEL) | Induction of apoptosis and autophagy | Cytotoxic effects observed | |
| Tyrphostin-47 | MCF-7 (Breast) | Growth inhibition | 50 and 100 µM | |
| AG213 | HT-29 (Colon) | Inhibition of proliferation | 45 to 450 µM | [10] |
Signaling Pathways Modulated by this compound
The primary signaling pathway targeted by this compound is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. This compound's inhibition of EGFR phosphorylation effectively blocks the initiation of these downstream signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2][5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2][5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins like EGFR, Akt, and ERK.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time. For EGFR phosphorylation, cells are often serum-starved and then stimulated with EGF in the presence or absence of the inhibitor.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add Annexin V-FITC and PI to the cell suspension.[11]
-
Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analyze the cells by flow cytometry within 1 hour.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cancer. Its potent and selective inhibitory activity makes it a strong candidate for further preclinical and clinical evaluation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and related compounds in the ongoing effort to develop more effective cancer therapies. Further studies are warranted to establish a comprehensive profile of its IC50 values across diverse cancer types and to fully elucidate its downstream signaling effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. selleckchem.com [selleckchem.com]
- 10. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
Methodological & Application
Tyrphostin AG30: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it is a valuable tool for studying cell signaling pathways involved in proliferation, differentiation, and apoptosis. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers in cell biology and drug development.
Mechanism of Action: this compound exerts its biological effects primarily through the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades. By blocking this initial event, this compound can effectively attenuate signals that lead to cell growth and survival. Notably, it has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Furthermore, studies on related tyrphostins suggest a role in inducing cell cycle arrest at the G1/S transition by inhibiting the activity of Cyclin-dependent kinase 2 (Cdk2).[2]
Data Summary
The following table summarizes the quantitative data available for this compound and related compounds. It is important to note that specific IC50 values for this compound are not widely reported in the public literature; therefore, data from structurally and functionally similar tyrphostins are included for reference. Researchers are strongly encouraged to determine the IC50 for their specific cell line and experimental conditions.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | Primary Erythroblasts | STAT5 Activation | Inhibition of c-ErbB-induced STAT5 activation | [1][2] |
| Tyrphostin AG555 | Various | Cell Growth | Arrests 85% of cells at late G1 | [2] |
| Tyrphostin AG556 | Various | Cell Growth | Arrests 85% of cells at late G1 | [2] |
| Tyrphostin AG490 | Various | Cell Growth | Arrests cells at late G1 and during S phase | [2] |
| Tyrphostin AG494 | Various | Cell Growth | Arrests cells at late G1 and during S phase | [2] |
| Related Tyrphostins | Various Cancer Cell Lines | Cytotoxicity | IC50 values typically range from 10 to 50 µM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its application in cell culture.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution, dissolve 4.1 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of treatment.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
References
Tyrphostin AG30: In Vivo Administration Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family, it interferes with intracellular signaling pathways that are crucial for cell proliferation and differentiation. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings. The information compiled herein is intended to guide researchers in designing and executing animal studies to evaluate the therapeutic potential of this compound.
Data Presentation
Solubility and Formulation Parameters
Successful in vivo studies hinge on the appropriate formulation of the therapeutic agent. This compound is insoluble in water, necessitating the use of specific solvents and vehicles for administration.[1] The following tables summarize key solubility and formulation data.
| Solvent | Solubility | Notes |
| DMSO | 41 mg/mL (199.83 mM)[1] or 125 mg/mL (609.25 mM) | Use fresh DMSO as it can absorb moisture, which may reduce solubility.[1] Can be used to prepare a stock solution. |
| Ethanol | 3 mg/mL | Lower solubility compared to DMSO. |
In Vivo Formulation Protocols
Several protocols are available for preparing this compound for in vivo administration. The choice of vehicle can impact the compound's stability and bioavailability. It is recommended to prepare the working solution fresh on the day of the experiment.[2]
| Protocol | Vehicle Composition | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | ≥ 2.08 mg/mL (10.14 mM)[2] | To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix, followed by the addition of 450 µL of saline.[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline)[2] | ≥ 2.08 mg/mL (10.14 mM)[2] | To prepare 1 mL of working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly.[2] SBE-β-CD is a complexing agent that can improve the solubility and stability of hydrophobic compounds.[3] |
| 3 | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O[4] | Dependent on dosage | First, dissolve the required amount of this compound in DMSO to create a stock solution. Then, add PEG300 and mix until the solution is clear. Add Tween 80 and mix, and finally add Saline, PBS, or ddH₂O to reach the final volume.[4] |
| 4 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | For oral administration, a homogeneous suspension can be prepared by mixing 5 mg of this compound with 1 mL of CMC-Na solution.[1] |
Experimental Protocols
The following protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.
Animal Models
The choice of animal model will depend on the research question. For oncology studies, immunodeficient mice (e.g., nu/nu mice) are commonly used for xenograft models.[5][6] For inflammatory disease models, specific strains susceptible to the induced condition, such as Sprague-Dawley rats for colitis models, may be appropriate.[7]
Dosage and Administration
Key Considerations:
-
Pharmacokinetics: Tyrphostins can have rapid in vivo elimination.[5][6] The terminal half-life of RG13022 was found to be 50.4 minutes in mice, with plasma concentrations falling below the in vitro active level within 20 minutes post-injection.[5][6] This suggests that for sustained biological activity, frequent administration (e.g., daily) or a continuous delivery method may be necessary.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous, subcutaneous) will depend on the experimental goals and the formulation used.[2][8] Intraperitoneal injection is common for preclinical efficacy studies.[5][7][9]
General Procedure for Intraperitoneal (IP) Injection in Mice:
-
Preparation: Prepare the this compound formulation as described in the tables above. Ensure the final solution is clear and free of precipitation.[2] If a suspension is used, ensure it is homogeneous.[1]
-
Animal Handling: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be made in the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Use an appropriate gauge needle (e.g., 25-27 gauge) and insert it at a 15-20 degree angle.
-
Volume: The injection volume should be appropriate for the size of the animal, typically not exceeding 10 mL/kg.
-
Monitoring: After injection, monitor the animal for any adverse reactions.
Mandatory Visualizations
Signaling Pathway Diagram
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase.[1][2] Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine residues. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. This compound blocks this initial phosphorylation step, thereby inhibiting these downstream pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG30 Stock Solution Preparation in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Tyrphostin AG30 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Weight | 205.17 g/mol |
| Solubility in DMSO | ≥ 41 mg/mL (up to 125 mg/mL with sonication) |
| Recommended Stock Conc. | 10 mM - 50 mM |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |
| Final DMSO Conc. in Media | < 0.5% (to avoid cytotoxicity) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro cell-based assays.
Materials and Reagents:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol Steps:
-
Pre-Protocol Preparations:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Ensure the analytical balance is calibrated and level.
-
Work in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.05 mg of this compound powder directly into the tared microcentrifuge tube. Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
To prepare a 10 mM stock solution from 2.05 mg of this compound (MW = 205.17 g/mol ), the required volume of DMSO is 1 mL.
-
Calculation:
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00205 g / 205.17 g/mol = 1 x 10⁻⁵ mol
-
Volume (L) = Moles (mol) / Concentration (mol/L) = 1 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL
-
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution becomes clear. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, including Signal Transducer and Activator of Transcription 5 (STAT5). The recruitment of STAT5 to the activated EGFR complex leads to its phosphorylation, dimerization, and subsequent translocation to the nucleus, where it regulates the transcription of target genes involved in cell proliferation and survival. This compound, by inhibiting the initial autophosphorylation of EGFR, blocks this entire downstream signaling cascade.
Caption: EGFR-STAT5 signaling pathway and inhibition by this compound.
Tyrphostin AG30 working concentration for A549 cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation is frequently implicated in the progression of non-small cell lung cancer (NSCLC), for which the A549 cell line serves as a widely used model.[][3] These application notes provide a comprehensive guide for the use of this compound in A549 cells, including recommended starting concentrations, detailed experimental protocols, and an overview of the targeted signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of related tyrphostin compounds on A549 and other cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound in A549 cells.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Tyrphostin AG494 | A549 | Growth Inhibition | IC50: 6.16 µM | [1] |
| Tyrphostin AG1478 | A549 | Growth Inhibition | IC50: 1.17 µM | [1] |
| Tyrphostin AG1478 | A549 | Anchorage-Independent Growth | Inhibition observed | [4] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
This compound targets the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which plays a central role in cell survival and apoptosis resistance.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Working Concentration
The following workflow outlines the steps to determine the optimal working concentration of this compound for A549 cells.
References
Application Notes and Protocols for Tyrphostin AG30 Cell Viability Assays (MTT/MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting the tyrosine kinase domain of EGFR, this compound disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Notably, it has been shown to selectively inhibit the self-renewal induction by c-ErbB and the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts.[1][2] The aberrant activation of the EGFR signaling pathway is a hallmark of many cancers, making its inhibitors, such as this compound, valuable tools for cancer research and potential therapeutic agents.
The assessment of cell viability and cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable, colorimetric methods widely used for this purpose. These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan product that can be quantified by measuring its absorbance.
This document provides detailed protocols for performing MTT and MTS cell viability assays to evaluate the effects of this compound on various cell lines.
Principle of the Assays
MTT Assay: The MTT assay is based on the conversion of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.
MTS Assay: The MTS assay is a second-generation tetrazolium salt-based assay. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in cell culture medium. This eliminates the need for a solubilization step, making the assay more convenient and less time-consuming than the MTT assay.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A431 | e.g., Epidermoid Carcinoma | e.g., 48 | [Insert experimental value] |
| e.g., MCF-7 | e.g., Breast Cancer | e.g., 48 | [Insert experimental value] |
| e.g., HCT116 | e.g., Colon Cancer | e.g., 48 | [Insert experimental value] |
| e.g., PC-3 | e.g., Prostate Cancer | e.g., 72 | [Insert experimental value] |
Table 2: Experimental Conditions for this compound Cell Viability Assays
| Parameter | MTT Assay | MTS Assay |
| Cell Seeding Density | e.g., 5,000 - 10,000 cells/well | e.g., 5,000 - 10,000 cells/well |
| This compound Concentrations | e.g., 0.1 - 100 µM | e.g., 0.1 - 100 µM |
| MTT/MTS Reagent Concentration | e.g., 0.5 mg/mL | e.g., 0.2 mg/mL |
| Incubation Time with Reagent | e.g., 2-4 hours | e.g., 1-4 hours |
| Solubilization Solution | e.g., DMSO, Sorenson's buffer | Not Applicable |
| Absorbance Wavelength | 570 nm | 490 nm |
| Reference Wavelength | 630 nm (optional) | Not Applicable |
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilization solution
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions of this compound in complete cell culture medium before each experiment. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with untreated cells (vehicle control, e.g., medium with 0.5% DMSO) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: MTS Cell Viability Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
MTS Addition and Incubation:
-
After the desired treatment period, add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Caption: Workflow for determining cell viability using MTT/MTS assays.
Caption: Inhibition of the EGFR-STAT5 signaling pathway by this compound.
References
Tyrphostin AG30: Application Notes and Protocols for Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tyrphostin AG30 in cell cycle analysis, including its mechanism of action, detailed experimental protocols for flow cytometry, and expected outcomes. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a crucial role in regulating cell proliferation and survival.[1] By inhibiting EGFR, this compound can induce cell cycle arrest, making it a valuable tool for cancer research and drug development.
Mechanism of Action
Data Presentation
The following table summarizes the expected effects of this compound on cell cycle distribution based on the known mechanism of action of EGFR inhibitors and related tyrphostin compounds. Note that specific percentages will vary depending on the cell line, concentration of this compound, and duration of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 - 55 | 20 - 30 | 20 - 30 |
| This compound (e.g., 10 µM) | 65 - 80 | 10 - 20 | 5 - 15 |
Note: This table presents hypothetical data based on the expected G1 arrest induced by EGFR inhibition. Actual results should be determined experimentally.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the EGFR signaling pathway affected by this compound and the experimental workflow for cell cycle analysis.
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials
-
Cell line of interest (e.g., A431, MCF-7, or other cancer cell lines with EGFR expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Protocol for Cell Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 1, 10, 50 µM). For the control group, add a medium containing the same concentration of DMSO used for the highest drug concentration.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation for Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence should be collected in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak should have a DNA content of 2N, while the G2/M peak should have a DNA content of 4N. Cells in the S phase will have a DNA content between 2N and 4N.
By following these protocols, researchers can effectively utilize this compound to investigate its effects on the cell cycle and further elucidate the role of EGFR signaling in cell proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Tyrphostin AG30 IC50 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent protein tyrosine kinase (PTK) inhibitor, demonstrating selectivity as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1] Dysregulation of signaling pathways such as the PI3K/AKT/mTOR, MAPK, and JAK/STAT cascades are critical in the progression of breast cancer.[2][3][4] EGFR is a key upstream regulator of these pathways, and its inhibition presents a promising therapeutic strategy.[5] this compound has been shown to inhibit the activation of STAT5, a key component of the JAK/STAT signaling pathway.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines, a crucial step in evaluating its potential as a therapeutic agent.
Data Presentation
| Breast Cancer Cell Line | Receptor Status | This compound IC50 (µM) |
| MCF-7 | ER+, PR+/-, HER2- | Data to be determined |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | Data to be determined |
| SK-BR-3 | ER-, PR-, HER2+ | Data to be determined |
| T-47D | ER+, PR+, HER2- | Data to be determined |
Signaling Pathways
This compound, as an EGFR inhibitor, is anticipated to modulate downstream signaling pathways crucial for breast cancer cell proliferation and survival. The following diagram illustrates the potential mechanism of action.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in breast cancer cell lines using two common cell viability assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Experimental Workflow
The general workflow for determining the IC50 of this compound is outlined below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, T-47D)
-
Complete growth medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the wells five times with slow-running tap water and allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Tyrphostin AG30 solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when working with Tyrphostin AG30.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions and buffers. For most biological experiments, it is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: The recommended method is to dissolve this compound powder in high-purity DMSO to create a concentrated stock solution, typically between 10 mM and 50 mM. Ensure the powder is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution. To prevent this, ensure the final concentration of DMSO in your medium is low (typically ≤0.5%) and dilute the stock solution by adding it dropwise to your vigorously vortexing or stirring culture medium. Preparing intermediate dilutions in culture medium can also help.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder should be stored at -20°C. Concentrated stock solutions prepared in DMSO should be stored in tightly sealed vials in small aliquots at -20°C and protected from light. It is advisable to minimize freeze-thaw cycles to maintain the compound's integrity.
Troubleshooting Guide
Issue: Precipitate Forms During Working Solution Preparation
This is the most frequently encountered problem. The workflow below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for preventing this compound precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molarity | Source |
| DMSO | ≥25 mg/mL | ≥75 mM | |
| DMSO | ~25 mg/mL | ~75 mM | |
| Ethanol | ~10 mg/mL | ~30 mM | |
| Aqueous Buffer (pH 7.2) | Sparingly Soluble | Not Reported |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 333.39 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 5 mg of this compound powder.
-
Solvent Addition: To the 5 mg of powder, add 300.2 µL of DMSO. This will yield a final concentration of 50 mM.
-
Calculation: (5 mg / 333.39 g/mol ) / 0.0003002 L = 0.05 M or 50 mM
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If needed, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Medium: Place the desired volume of pre-warmed cell culture medium into a sterile conical tube. For this example, we will prepare 10 mL.
-
Dilution (1:1000): While vigorously vortexing or stirring the medium, add 10 µL of the 50 mM stock solution drop-by-drop into the 10 mL of medium.
-
Calculation: (50 mM * 10 µL) / 10,000 µL = 0.05 mM or 50 µM
-
-
Final DMSO Concentration: This dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time. Do not store diluted aqueous solutions.
Mechanism of Action: Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the MAPK/ERK pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Technical Support Center: Tyrphostin AG30 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of Tyrphostin AG30. This guide includes detailed protocols for dissolution, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting EGFR, it can inhibit the activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial in regulating cell proliferation and differentiation.[1][2]
Q2: What are the recommended solvents for dissolving this compound for in vivo use?
A2: this compound is poorly soluble in aqueous solutions. Therefore, a combination of solvents is required to achieve a clear and stable solution for in vivo administration. Commonly used vehicles include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and SBE-β-CD in saline.[1][3]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to prepare the final working solution for in vivo experiments fresh on the day of use.[1]
Q4: Can this compound be administered orally?
A4: Yes, studies with other tyrphostins have shown that oral administration can be effective, potentially due to direct access to the intestinal mucosa.[4] For oral administration, tyrphostins have been dissolved in polyethylene glycol (PEG 400).[4]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of the dosing solution.
-
Solution 1: Sonication. Use an ultrasonic bath to aid in the dissolution of the compound. This can help to break down particles and facilitate a homogenous solution.[2]
-
Solution 2: Gentle Heating. A warm water bath can be used to gently heat the solution, which can increase the solubility of this compound.[2]
-
Solution 3: Sequential Addition of Solvents. Ensure that the solvents are added one by one in the correct order as specified in the protocol. It is crucial to ensure the compound is fully dissolved in each solvent before adding the next.[1][3]
Issue: The prepared solution is not clear.
-
Solution 1: Check Solvent Quality. Ensure that fresh, high-purity solvents are used. For instance, moisture-absorbing DMSO can reduce the solubility of compounds.[2]
-
Solution 2: Review Solvent Ratios. Double-check the volumetric ratios of the solvents used in the formulation. Incorrect proportions can lead to incomplete dissolution.
Issue: Inconsistent experimental results in vivo.
-
Solution 1: Fresh Preparation. Always prepare the final dosing solution fresh on the day of the experiment to ensure the stability and activity of this compound.[1][4]
-
Solution 2: Appropriate Vehicle Control. Ensure that a vehicle control group is included in the experiment to account for any effects of the solvent mixture on the animals.[4]
Data Presentation: In Vivo Dissolution Formulations
The following table summarizes recommended solvent formulations for preparing this compound for in vivo studies.
| Formulation Components | Volumetric Ratio (%) | Resulting Concentration | Notes |
| DMSO / PEG300 / Tween-80 / Saline | 10 / 40 / 5 / 45 | ≥ 2.08 mg/mL (10.14 mM) | Prepare a stock in DMSO first, then add other solvents sequentially.[1][3] |
| DMSO / SBE-β-CD in Saline | 10 / 90 (of 20% SBE-β-CD) | ≥ 2.08 mg/mL (10.14 mM) | Prepare a stock in DMSO first, then add the SBE-β-CD solution.[1][3] |
| Cremophor / Absolute Ethanol / PBS | 1:1 (w/w) Cremophor:Ethanol, then diluted in PBS | Not specified | Used for intraperitoneal injections of other tyrphostins.[4] |
| Polyethylene Glycol (PEG 400) | 100% | Not specified | Used for oral administration of other tyrphostins.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound using a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the steps to prepare a 1 mL working solution of this compound.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to the solution to reach the final volume of 1 mL. Mix thoroughly.
-
Final Check: Ensure the final solution is clear before administration. If not, refer to the troubleshooting guide.
Protocol 2: Preparation of this compound using a DMSO/SBE-β-CD Vehicle
This protocol outlines the preparation of a 1 mL working solution using an alternative vehicle.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Combine: To 100 µL of the DMSO stock solution, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix: Mix thoroughly until a clear solution is obtained.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo studies.
References
interpreting unexpected Tyrphostin AG30 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tyrphostin AG30.
Troubleshooting Guide
Issue 1: No inhibition of EGFR phosphorylation observed in Western Blot.
Possible Cause 1: Suboptimal experimental conditions.
-
Solution: Ensure you are using the recommended concentration range and incubation time for your specific cell line. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions. Long-term exposure (up to 16 hours) may be necessary for optimal inhibition in some cell lines.[1]
Possible Cause 2: Reagent instability.
-
Solution: this compound, like many small molecules, can be unstable. Prepare fresh stock solutions in DMSO and store them properly at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[3][4] When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.1%.
Possible Cause 3: High background or non-specific bands on the Western Blot.
-
Solution: High background can mask the specific signal. To reduce background, ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk in TBST). Optimize the concentrations of your primary and secondary antibodies. Thorough washing of the membrane between antibody incubations is also critical.[5][6]
Experimental Workflow for Troubleshooting Western Blot Issues
Caption: Troubleshooting workflow for lack of EGFR phosphorylation inhibition.
Issue 2: Unexpected cell death phenotype (e.g., not classical apoptosis).
Possible Cause: this compound may induce non-apoptotic programmed cell death.
-
Explanation: Some tyrphostins have been shown to induce non-apoptotic programmed cell death, which may present with different morphological and biochemical markers compared to classical apoptosis.[7]
-
Solution: To characterize the cell death mechanism, consider using a broader range of assays beyond apoptosis markers. For example, assess mitochondrial membrane potential, lysosomal integrity, or look for markers of necroptosis or autophagy.
Issue 3: Off-target effects observed.
Possible Cause: Kinase inhibitors can have off-target activities.
-
Explanation: While this compound is a selective EGFR inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[8] Some tyrphostins have been reported to affect other kinases or cellular processes.
-
Solution: To confirm that the observed phenotype is due to EGFR inhibition, consider rescue experiments where a constitutively active downstream effector of EGFR is expressed. Additionally, using a structurally different EGFR inhibitor as a control can help differentiate between on-target and off-target effects. It's also important to use the lowest effective concentration of this compound as determined by a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][9][10] By binding to the kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[1] It has also been shown to inhibit the activation of STAT5.[2][9]
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound blocks EGFR autophosphorylation and STAT5 activation.
Q2: How should I prepare and store this compound?
A2:
-
Reconstitution: For in vitro experiments, dissolve this compound in DMSO to make a stock solution. Sonication may be required to fully dissolve the compound.[11] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary.[2]
-
Storage: Store the powder at -20°C for up to 3 years.[11] Stock solutions in DMSO should be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3][4] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3][4]
Q3: What is a typical effective concentration for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. The IC50 for cell proliferation inhibition is generally in the micromolar range.
Q4: Can this compound affect cellular processes other than proliferation?
A4: Yes. Besides inhibiting proliferation, some tyrphostins have been shown to induce autophagy and affect mitochondrial function.[12][13][14][15] Specifically, some members of the tyrphostin family can act as mitochondrial uncouplers.[15][16] Therefore, it is important to consider these potential effects when interpreting your results.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~41 mg/mL (~199.83 mM) | Use fresh DMSO as it can absorb moisture, which reduces solubility.[9] |
| Ethanol | ~3 mg/mL | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years[11] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2][3][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][3][4] |
Key Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat cells with the desired concentration of this compound for the determined optimal time. Then, stimulate the cells with EGF (e.g., 10-100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068 or Y1173) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like beta-actin or GAPDH to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]
- 12. Inhibition of autophagy and multiple steps in asialoglycoprotein endocytosis by inhibitors of tyrosine protein kinases (tyrphostins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Tyrphostin AG30 and Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Tyrphostin AG30 in normal (non-cancerous) cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cytotoxicity of this compound in a wide range of normal cell lines is limited in publicly available literature. The information provided herein is based on the known mechanism of action of this compound as a selective Epidermal Growth Factor Receptor (EGFR) inhibitor and extrapolated from studies on other related tyrphostin compounds. Researchers should always perform their own dose-response experiments to determine the specific cytotoxic effects of this compound on their cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action involves blocking the phosphorylation of EGFR, a key step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can impede the growth of cells that are dependent on this signaling pathway.
Q2: Should I expect to see cytotoxicity with this compound in my normal cell line?
The cytotoxic effect of this compound on normal cell lines is expected to be dependent on the level of EGFR expression and the cell's reliance on the EGFR signaling pathway for survival and proliferation. Normal cells generally have lower basal EGFR activity compared to many cancer cells, which can be "addicted" to this pathway. Therefore, it is anticipated that this compound would exhibit lower cytotoxicity in normal cells compared to EGFR-dependent cancer cells. However, at higher concentrations, off-target effects or inhibition of basal EGFR signaling necessary for normal cell function could lead to cytotoxicity.
Q3: Are there any published IC50 values for this compound in normal cell lines?
Q4: What are the potential off-target effects of this compound in normal cells?
While this compound is described as a selective EGFR inhibitor, like many small molecule inhibitors, it may have off-target effects at higher concentrations. These could include the inhibition of other structurally related tyrosine kinases, which might be important for the viability of specific normal cell types. Researchers observing unexpected cytotoxicity at low concentrations should consider the possibility of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in a normal cell line at low concentrations of this compound. | The cell line may have an unusually high dependence on EGFR signaling for survival. | 1. Verify the EGFR expression level in your cell line via Western blot or flow cytometry. 2. Perform a more detailed dose-response curve with smaller concentration increments to accurately determine the IC50. 3. Consider using a positive control cell line with known EGFR dependency. |
| Inconsistent results in cell viability assays. | 1. Inconsistent cell seeding density. 2. Variability in drug concentration due to improper dissolution or storage. 3. Contamination of cell cultures. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[1] 3. Regularly check cell cultures for any signs of contamination. |
| No cytotoxic effect observed even at high concentrations. | The normal cell line may not be dependent on the EGFR signaling pathway for survival and proliferation. | 1. Confirm the activity of your this compound compound on a sensitive, EGFR-dependent cancer cell line as a positive control. 2. Investigate alternative signaling pathways that may be dominant in your normal cell line. |
Quantitative Data Summary
As specific data for this compound is limited, the following table presents data for other tyrphostin compounds tested on normal cell lines to provide a general reference.
Table 1: Cytotoxicity of Related Tyrphostin Compounds in Normal Cell Lines
| Compound | Normal Cell Line | Assay | Incubation Time | IC50 / Effect |
| Tyrphostin AG1296 | Human Fibroblasts (HS27) | MTS Assay | 48 hours | 20.36 ± 0.06 µM[2][3] |
| Tyrphostin AG1296 | Human Fibroblasts (HS27) | LDH Assay | 24 hours | No significant cytotoxicity at 0.5 - 10 µM; significant decrease in viability at 25, 50, and 100 µM.[3] |
| Tyrphostin A9 | Non-malignant MCF10A (mammary), Vero (kidney), MDCK (kidney) | MTT Assay | 72 hours | Showed reduced toxicity compared to its activity against HCT-116 CRC cells.[4] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol is a generalized method for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed the normal cell line of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[1] Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by this compound
Caption: Inhibition of EGFR signaling by this compound.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity.
References
Optimizing Tyrphostin AG30 Incubation Time: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of Tyrphostin AG30 for their experiments. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Proper incubation time is a critical parameter for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective protein tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By binding to the ATP-binding site of the EGFR's intracellular kinase domain, it inhibits autophosphorylation and downstream signaling cascades.[4][5] Additionally, it has been shown to inhibit the activation of STAT5.[1][2] This inhibition ultimately leads to the suppression of cell proliferation and can induce cell cycle arrest.
Q2: What is a typical starting concentration and incubation time for this compound?
A2: A general starting point for in vitro experiments is a concentration range of 1-100 µM. The incubation time can vary significantly depending on the cell type and the specific endpoint being measured. For initial experiments, an incubation time of 24 to 72 hours is often used to assess effects on cell viability. However, for signaling pathway studies, such as inhibiting EGFR phosphorylation, much shorter incubation times, on the order of minutes to a few hours, may be sufficient. It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of EGFR phosphorylation observed in Western blot. | Insufficient incubation time: The inhibitor may not have had enough time to effectively block the kinase activity. | Decrease the time between this compound treatment and cell lysis. Try a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to pinpoint the optimal inhibition time. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low to achieve significant inhibition in your specific cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the IC50 value for EGFR phosphorylation inhibition in your cells. | |
| High cell confluence: Very confluent cells may have altered signaling pathway activity. | Ensure that cells are in the exponential growth phase and at an appropriate confluence (typically 70-80%) at the time of treatment. | |
| Ligand stimulation issues: If you are stimulating with a ligand like EGF, the timing and concentration of the ligand are critical. | Optimize the ligand stimulation time and concentration. Typically, cells are serum-starved prior to stimulation to reduce basal EGFR activity. | |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Variable incubation time: Inconsistent exposure to the inhibitor will lead to variable results. | Use a precise and consistent incubation time for all wells and experiments. For longer time points (e.g., 48h, 72h), be mindful of potential evaporation from the plates. |
| Cell seeding density: Uneven cell numbers across wells will result in variability. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for accurate and consistent cell distribution. | |
| DMSO concentration: High concentrations of the solvent can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v) and include a vehicle control (medium with the same concentration of DMSO as the treated wells). | |
| Unexpected cell cycle arrest pattern. | Incorrect incubation time for observing the desired effect: The timing of cell cycle arrest can be dynamic. | Perform a time-course experiment (e.g., 12h, 24h, 48h) and analyze the cell cycle distribution at each time point using flow cytometry to capture the desired arrest phase (e.g., G1 arrest). |
| Cell line-specific effects: Different cell lines may respond differently to this compound. | The cell cycle machinery can vary between cell types. It is important to establish the baseline cell cycle profile of your specific cell line. |
Experimental Protocols & Data
This compound Incubation Parameters from Literature
The optimal incubation time and concentration of this compound are highly dependent on the cell line and the experimental endpoint. The following table summarizes some reported values for different tyrphostin compounds to provide a starting point for optimization.
| Cell Line | Assay | Compound | Concentration | Incubation Time | Outcome |
| Breast Cancer Cells | Cell Proliferation (MTT) | AG1478 | Dose-dependent | Not specified | Inhibition of proliferation |
| Rhabdomyosarcoma Cells | Cell Viability | AG1296 | Not specified | Not specified | Inhibition of cell viability |
| Human T-lymphoblastic leukemia (CEM/0) | Cell Viability (MTT) | NSC 680410 (adaphostin) | 0.1 to 1 µM | 72 hours | Inhibition of cell growth |
Note: This table includes data for other tyrphostin compounds as specific data for AG30 is limited. Researchers should use this as a guide and perform their own optimization.
Key Experimental Methodologies
1. Western Blot for EGFR Phosphorylation
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Incubation: Treat cells with the desired concentrations of this compound for a range of short incubation times (e.g., 15 minutes to 4 hours).
-
Ligand Stimulation: If applicable, stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Incubation: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for various incubation times (e.g., 24, 48, and 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Reading: For MTT assays, add a solubilizing agent to dissolve the formazan crystals before reading the absorbance. For MTS assays, the formazan product is soluble, and the absorbance can be read directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for different incubation times (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Incubation Time.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
Tyrphostin AG30 Aqueous Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Tyrphostin AG30 in aqueous solutions. Due to its chemical structure, this compound presents challenges in aqueous environments that can impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the reliable use of this inhibitor.
Troubleshooting Guide: Common Issues with this compound in Aqueous Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer/media after dilution from DMSO stock. | This compound is poorly soluble in water.[1][2] The final concentration of DMSO may be too low to maintain solubility, or the aqueous buffer may not be optimal. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your experimental system). - Consider using a solubilizing agent like PEG300, Tween-80, or SBE-β-CD in your final aqueous solution, as suggested for in vivo formulations.[3][4] - Prepare fresh dilutions immediately before use and do not store aqueous solutions. |
| Loss of inhibitory activity over a short period in aqueous solution. | This compound is likely unstable in aqueous solutions, especially at neutral or alkaline pH. The catechol (3,4-dihydroxyphenyl) moiety is susceptible to oxidation. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Use buffers at a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with your assay, as catechols are generally more stable under acidic conditions.[1][5] - Protect solutions from light, as related tyrphostin compounds are known to be photolabile. |
| Inconsistent experimental results between batches or on different days. | This can be due to the degradation of this compound in either the DMSO stock solution or the final aqueous working solution. Repeated freeze-thaw cycles of the DMSO stock can also lead to degradation.[1] | - Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] - Always use freshly prepared aqueous dilutions. - Ensure consistent preparation methods, including the final DMSO concentration and pH of the aqueous buffer. |
| Color change (e.g., to pink or brown) of the aqueous solution. | This is a strong indicator of oxidation of the catechol group, leading to the formation of quinones and other colored degradation products. | - Discard the solution immediately. - Prepare a fresh solution, ensuring minimal exposure to air (oxygen) and light. - Consider de-gassing your aqueous buffer before preparing the dilution. |
Frequently Asked Questions (FAQs)
1. What is the recommended way to prepare an aqueous working solution of this compound?
Given its poor water solubility, this compound should first be dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO).[1][5] For cellular or biochemical assays, this DMSO stock solution can then be diluted into the aqueous experimental buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause artifacts.
2. How should I store this compound?
Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | Up to 3 years[1][3] |
| In DMSO | -20°C | Up to 1 month[1][4] |
| In DMSO | -80°C | 6 months to 1 year[3][4] |
3. Is this compound stable in aqueous solutions?
While specific quantitative data on the degradation kinetics of this compound in aqueous solutions is limited, its chemical structure suggests inherent instability. The catechol moiety is prone to oxidation, a process that is often accelerated at neutral to alkaline pH and in the presence of oxygen and metal ions. Therefore, it is highly recommended to prepare aqueous solutions fresh for each experiment and to use them immediately.
4. What factors can affect the stability of this compound in my experiments?
Several factors can contribute to the degradation of this compound in aqueous solutions:
-
pH: Catechols are more susceptible to oxidation at higher pH values. Maintaining a slightly acidic pH, if possible, may improve stability.[1][5]
-
Light: Similar tyrphostin compounds have been shown to be sensitive to light, which can cause photoisomerization or degradation. It is advisable to protect solutions containing this compound from light.
-
Temperature: While specific data is unavailable, as with most chemical reactions, degradation rates are likely to increase with temperature.
-
Oxygen: The presence of dissolved oxygen can facilitate the oxidation of the catechol group.
-
Repeated Freeze-Thaw Cycles: Aliquoting DMSO stock solutions is recommended to avoid degradation that can occur with multiple freeze-thaw cycles.[1]
5. How can I check the stability of this compound in my specific experimental buffer?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of this compound. This involves incubating the compound in your buffer under your experimental conditions (e.g., specific temperature and light exposure) and measuring its concentration at different time points. A decrease in the peak area corresponding to this compound over time indicates degradation.
Experimental Protocols
Protocol for a Basic Stability Assessment of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.
Objective: To determine the degradation of this compound in an aqueous buffer over time at a specific temperature.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, Tris, HEPES)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
Purified water (HPLC grade)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the Test Solution: Dilute the DMSO stock solution into your aqueous buffer of interest to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution for HPLC analysis. The initial time point (t=0) should be taken immediately after preparation.
-
HPLC Analysis:
-
Inject the aliquots onto the HPLC system.
-
Use a C18 column and a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
A decrease in the peak area over time indicates degradation. The percentage of this compound remaining at each time point can be calculated relative to the t=0 sample.
-
Visualizations
Caption: Inhibition of EGFR signaling by this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]
- 3. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Tyrphostin AG30 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Tyrphostin AG30.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My this compound is not dissolving properly. What could be the issue?
Incomplete dissolution is a common source of experimental variability. This compound is practically insoluble in water, slightly soluble in ethanol, and has its highest solubility in DMSO.[1]
-
Solvent Choice: Ensure you are using an appropriate solvent. Anhydrous DMSO is highly recommended for preparing stock solutions.
-
Solvent Quality: The hygroscopic nature of DMSO means it can absorb moisture from the air, which significantly reduces the solubility of this compound.[1] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.
-
Sonication: To aid dissolution, sonication can be employed.[2]
-
Insoluble Impurities: If you observe insoluble particulates after thorough attempts at dissolution, these may be filtered out as they are unlikely to affect the compound's activity.[2]
2. I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
Inconsistent results in cell-based assays can stem from several factors related to compound handling, assay conditions, and cell line characteristics.
-
Stock Solution Stability: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to a year for optimal stability.[1]
-
Working Solution Preparation: It is best practice to prepare fresh working solutions from your stock for each experiment.
-
Serum Interaction: Components in fetal bovine serum (FBS) can interact with small molecule inhibitors and affect their activity. Consider the potential impact of serum on your experimental outcomes. If variability persists, you may need to perform your assay in serum-free or reduced-serum media, ensuring that the cells are viable under these conditions.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in EGFR expression levels, downstream signaling pathway mutations, or drug efflux pump activity. It is crucial to establish a dose-response curve for each new cell line.
-
Incubation Time: The optimal incubation time for this compound can vary depending on the cell line and the specific endpoint being measured. It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
3. How can I be sure that the observed effects are due to EGFR inhibition and not off-target activity?
While this compound is a potent and selective EGFR inhibitor, like many kinase inhibitors, it may exhibit off-target effects, particularly at higher concentrations.
-
Dose-Response Curve: A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect. If the curve is shallow or biphasic, it may suggest off-target effects or cytotoxicity.
-
Rescue Experiments: To confirm that the observed phenotype is due to EGFR inhibition, you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of EGFR to see if it reverses the effects of this compound.
-
Orthogonal Approaches: Use a structurally different EGFR inhibitor to see if it phenocopies the effects of this compound. Additionally, using siRNA or shRNA to knock down EGFR should produce a similar biological effect.
-
Phosphorylation Analysis: Directly assess the phosphorylation status of EGFR and its downstream effectors, such as STAT5, via Western blotting to confirm target engagement at the concentrations used in your experiments.
4. My IC50 values for this compound vary between experiments. How can I improve reproducibility?
IC50 values are inherently variable and can be influenced by a multitude of experimental parameters.
-
Standardized Protocols: Ensure that your experimental protocol is strictly standardized, including cell seeding density, treatment duration, and the concentration of reagents like MTT.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Consistently use the same assay for all related experiments.
-
Data Analysis: Employ a consistent method for calculating the IC50 from your dose-response curves.
Quantitative Data
| Compound | Target(s) | Cell Line | IC50 | Reference |
| Tyrphostin AG1478 | EGFR | Various | ~2-10 nM | N/A |
| Tyrphostin AG490 | JAK2 | Various | ~10-50 µM | N/A |
| Tyrphostin AG1296 | PDGFR | Various | ~0.5-1 µM | N/A |
Experimental Protocols
1. Cell Viability and Proliferation (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in serum-free or complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis of EGFR and STAT5 Phosphorylation
This protocol outlines the steps to assess the inhibition of EGFR and STAT5 phosphorylation by this compound.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes to activate EGFR).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-STAT5 (e.g., Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Visualizations
Caption: this compound inhibits EGFR signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
Validation & Comparative
A Comparative Guide to EGFR Inhibition: Tyrphostin AG30 vs. Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Epidermal Growth Factor Receptor (EGFR) inhibitors: Tyrphostin AG30 and Gefitinib. We will delve into their mechanisms of action, inhibitory potency, and the experimental protocols used to evaluate their efficacy. This objective analysis is designed to assist researchers in making informed decisions for their drug discovery and development endeavors.
Introduction to EGFR and Its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[1][3][4] This guide focuses on a comparative analysis of an early-generation tyrphostin inhibitor, AG30, and a clinically approved drug, Gefitinib.
Mechanism of Action
Both this compound and Gefitinib exert their effects by inhibiting the tyrosine kinase activity of EGFR. They function as competitive inhibitors of adenosine triphosphate (ATP) at the catalytic site of the kinase domain.[1][2][4] By blocking the binding of ATP, these inhibitors prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant EGFR signaling.[1][4]
Gefitinib is a selective and reversible inhibitor of EGFR tyrosine kinase.[1] It has demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1]
This compound is also characterized as a potent and selective inhibitor of EGFR tyrosine kinase.[5][6][7] Tyrphostins represent a broad class of synthetic compounds designed to inhibit protein tyrosine kinases.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following tables summarize the available IC50 data for this compound and Gefitinib against EGFR and in various cancer cell lines.
Table 1: Biochemical IC50 Values against EGFR Kinase
| Compound | Target | IC50 (nM) | Notes |
| Gefitinib | EGFR | 2 - 37 | Varies depending on the specific assay conditions and EGFR mutation status. |
| This compound | EGFR | Data not available | While described as a potent inhibitor, specific biochemical IC50 values for AG30 are not readily available in the reviewed literature. For a related compound, Tyrphostin AG 1478, the IC50 for EGFR is ~3 nM[8]. Another related tyrphostin, AG-490, has an IC50 of 100 nM for EGFR[9]. |
Table 2: Cellular IC50 Values for Growth Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | Various NSCLC lines | Non-Small Cell Lung Cancer | 0.015 - >10 |
| A431 | Epidermoid Carcinoma | ~0.02 | |
| Various Breast Cancer Lines | Breast Cancer | 0.5 - >10 | |
| This compound | Data not available | - | - |
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events that regulate key cellular processes. The diagram below illustrates the simplified EGFR signaling pathway and the points of inhibition by this compound and Gefitinib.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate EGFR inhibitors.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human EGFR kinase to a working concentration in kinase buffer.
-
Prepare a stock solution of ATP and a suitable peptide or protein substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Prepare serial dilutions of this compound and Gefitinib in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the EGFR enzyme.
-
Add the serially diluted inhibitor or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based assays).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture EGFR-dependent cancer cell lines (e.g., A431, HCC827) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Gefitinib in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
Both this compound and Gefitinib are effective inhibitors of EGFR tyrosine kinase, operating through a competitive ATP-binding mechanism. Gefitinib is a well-characterized, clinically approved drug with a wealth of available data on its potency and efficacy. While this compound is also recognized as a potent and selective EGFR inhibitor, a direct comparison of its biochemical potency is hampered by the limited availability of specific IC50 data in the public domain. The experimental protocols provided in this guide offer a standardized framework for the in-house evaluation and direct comparison of these and other EGFR inhibitors, which is essential for advancing cancer research and drug development.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. glpbio.com [glpbio.com]
Tyrphostin AG30: A Comparative Guide to a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30 with other members of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases, which play critical roles in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of these kinases is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound has emerged as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family. This guide will delve into the comparative efficacy and selectivity of this compound, supported by experimental data, and provide detailed protocols for relevant assays.
Performance Comparison of Tyrphostin Family Inhibitors
The inhibitory activity of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The selectivity of these inhibitors is determined by comparing their IC50 values against a panel of different kinases.
Below is a summary of the reported IC50 values for this compound and other notable tyrphostin family members against their primary kinase targets. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay type, substrate concentration, and cell line used.
| Inhibitor | Primary Target(s) | IC50 Value | Target Class | Reference |
| This compound | EGFR | Potent and selective inhibitor | Receptor Tyrosine Kinase | [1] |
| Tyrphostin AG1478 | EGFR | 3 nM | Receptor Tyrosine Kinase | [2][3] |
| Tyrphostin AG490 | JAK2, JAK3, EGFR | 10 µM (JAK2), 20 µM (JAK3), 2 µM (EGFR) | Non-receptor & Receptor Tyrosine Kinase | [4] |
| Tyrphostin AG82 (A25) | EGFR | 3 µM (in A431 cells) | Receptor Tyrosine Kinase | [5][6] |
| Tyrphostin AG1296 | PDGFR, c-Kit, FLT3 | 0.8 µM (PDGFR) | Receptor Tyrosine Kinase | [7] |
Key Observations:
-
High Potency of EGFR Inhibitors: Tyrphostin AG1478 demonstrates exceptionally high potency against EGFR with an IC50 in the nanomolar range. While a specific IC50 value for this compound from a comparative study was not identified in the search, it is described as a potent and selective EGFR inhibitor.[1]
-
Target Selectivity: The tyrphostin family exhibits a range of selectivities. For instance, Tyrphostin AG1478 is highly selective for EGFR over other kinases like ErbB2 and PDGFR. In contrast, Tyrphostin AG490 shows activity against both the non-receptor tyrosine kinase JAK2 and the receptor tyrosine kinase EGFR.[4] Tyrphostin AG1296 is a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[7]
-
Implications for Research: The varying potencies and selectivities of these inhibitors make them valuable tools for dissecting the roles of specific tyrosine kinases in cellular processes. This compound and AG1478 are particularly useful for studying EGFR-mediated signaling, while AG490 can be employed to investigate the JAK/STAT pathway. AG1296 is a suitable tool for probing PDGFR signaling.
Signaling Pathways and Inhibition
To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the EGFR and JAK-STAT signaling pathways and the points of inhibition by the respective tyrphostins.
Caption: EGFR Signaling Pathway and Inhibition by this compound and AG1478.
Caption: JAK-STAT Signaling Pathway and Inhibition by Tyrphostin AG490.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the performance of tyrphostin inhibitors.
In Vitro Kinase Assay (Example for EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Tyrphostin inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Dilute the EGFR enzyme, peptide substrate, and ATP to their final desired concentrations in the kinase buffer. Prepare a serial dilution of the tyrphostin inhibitors in DMSO and then dilute them in the kinase buffer.
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the tyrphostin inhibitor at various concentrations (or DMSO as a vehicle control), and the EGFR enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions. This system first depletes the remaining ATP and then converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., A431 for EGFR studies)
-
Complete cell culture medium
-
Tyrphostin inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of the tyrphostin inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the IC50 value for cell growth inhibition.[8][9]
Western Blotting for Protein Phosphorylation (Example for STAT5)
This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of the inhibition of upstream kinase activity.
Materials:
-
Cell line that expresses the target protein (e.g., a cell line where STAT5 is activated by a cytokine)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein antibodies, e.g., anti-phospho-STAT5 (Tyr694) and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the tyrphostin inhibitor for the desired time, followed by stimulation with a relevant ligand (e.g., a cytokine to activate the JAK-STAT pathway) if necessary. Lyse the cells on ice using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate the proteins from the lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer, typically overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-STAT5) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein in the presence and absence of the inhibitor.
By employing these experimental approaches, researchers can effectively compare the performance of this compound with other tyrphostin family inhibitors and gain valuable insights into their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating Tyrphostin AG30 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Tyrphostin AG30, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] We present experimental data comparing this compound with other well-established EGFR inhibitors and offer detailed protocols for key validation assays.
Introduction to this compound and EGFR Signaling
This compound is a member of the tyrphostin family of compounds that specifically target protein tyrosine kinases.[1][2] Its primary cellular target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the Ras-MAPK and PI3K-Akt pathways, which ultimately lead to cellular responses like growth and division. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation, making it a prime target for anti-cancer therapies. This compound exerts its inhibitory effect by competing with ATP for the binding site in the EGFR kinase domain, thus preventing autophosphorylation and subsequent downstream signaling.
Comparative Analysis of EGFR Inhibitors
Validating the efficacy and specificity of a targeted inhibitor like this compound requires a quantitative comparison with other compounds targeting the same molecule. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor | Target(s) | Reported IC50 (EGFR) | Cellular Potency (Example Cell Line) | Reference |
| This compound | EGFR | Not explicitly found in searched literature | Potent and selective inhibitor of EGFR signaling | [1][2] |
| Gefitinib | EGFR | ~33 nM (cell-free) | IC50 of 54 nM for EGF-stimulated cell growth | |
| Erlotinib | EGFR | 2 nM (cell-free) | IC50 ranging from 29 nM to >20 µM in NSCLC cell lines | |
| Lapatinib | EGFR, HER2 | 10.2 nM (EGFR, purified), 9.8 nM (HER2, purified) | IC50 ranging from 0.010 to 18.6 µmol/L in breast cancer cell lines | |
| Tyrphostin AG 1478 | EGFR | ~3 nM (in vitro) | Substantial blockade of EGFR activation at 50-150 nM in vivo |
Note: While this compound is consistently described as a potent and selective EGFR inhibitor, a specific IC50 value from a kinase assay was not identified in the reviewed literature. Its potency is often demonstrated by its ability to inhibit downstream signaling events at micromolar concentrations in cellular assays.
Experimental Protocols for Target Engagement Validation
Confirming that an inhibitor interacts with its intended target within the complex cellular environment is crucial. Here, we provide detailed protocols for two widely accepted methods for validating EGFR target engagement.
Western Blotting for EGFR Phosphorylation
This method directly assesses the inhibitory effect of this compound on EGFR's enzymatic activity by measuring the levels of its autophosphorylation. A decrease in phosphorylated EGFR (p-EGFR) upon inhibitor treatment indicates successful target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in appropriate growth medium and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat the cells with varying concentrations of this compound or other EGFR inhibitors (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct physical interaction between a drug and its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10^6 cells/mL.
-
Treat the cell suspension with this compound (e.g., 10 µM) or a vehicle control (DMSO) and incubate at 37°C for 1 hour to allow for compound entry and binding.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble EGFR in each sample by Western blotting, as described in the previous protocol, using an antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble EGFR relative to the non-heated control against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizing Target Engagement and Downstream Effects
To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it inhibits and the experimental workflows used for its validation.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
References
Tyrphostin AG30: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a well-established protein tyrosine kinase inhibitor, recognized primarily for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the tyrphostin family of compounds, it has been instrumental in studying EGFR-mediated signaling pathways. This guide provides a comparative analysis of this compound's selectivity profile, supported by experimental methodologies, to aid researchers in its effective application and in the broader context of kinase inhibitor studies.
Selectivity Profile of this compound
The EGFR signaling cascade is a crucial pathway in cellular proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.
Quantitative Kinase Selectivity Data
A comprehensive, publicly available dataset detailing the IC50 values of this compound against a broad panel of kinases could not be identified in the performed search. Therefore, a quantitative comparison table cannot be provided at this time. The characterization of this compound as "selective" is based on its potent inhibition of EGFR relative to other kinases studied in specific contexts, rather than large-scale profiling. For comparison, other tyrphostins like AG-490 have been shown to inhibit Jak2 (IC50 = 10 μM), Jak3 (IC50 = 20 μM), EGFR (IC50 = 2 μM), and ErbB2 (IC50 = 13.5 μM), while not affecting kinases such as Lck, Lyn, Btk, Syk, Jak1, Tyk2, or Src.[3] This highlights the differential selectivity within the tyrphostin family.
Experimental Protocols for Kinase Selectivity Profiling
The following is a generalized protocol for determining the selectivity of a kinase inhibitor like this compound. This protocol is based on standard biochemical kinase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further into the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the microplate.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the purified kinase enzyme.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration typically near the Km for each kinase) to all wells.
-
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase reaction.
-
Detection of Kinase Activity:
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the kinase activity. The method of detection will depend on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the detection reagents in a stepwise manner to measure the amount of ADP produced, which correlates with kinase activity. Read the luminescence on a plate reader.
-
Fluorescence-Based Assay (e.g., Z'-LYTE™): Add the development reagent and measure the fluorescence resonance energy transfer (FRET) signal, which is altered by substrate phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable research tool for investigating EGFR-related cellular processes due to its potent and selective inhibition of this key receptor tyrosine kinase. While its primary target is well-established, a broader understanding of its selectivity across the kinome would be beneficial for interpreting experimental results and identifying potential off-target effects. The lack of a comprehensive, publicly available kinase panel screening dataset for this compound underscores the need for such data to be generated and shared within the scientific community to fully characterize this and other widely used kinase inhibitors. Researchers using this compound should be mindful of its primary target and consider the possibility of effects on other kinases, particularly at higher concentrations.
References
Synergistic Effects of Tyrphostin AG30: A Review of Preclinical Evidence
Tyrphostin AG30, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has been investigated for its potential to enhance the efficacy of other anticancer agents. While research on its synergistic effects is not extensive, preclinical studies suggest that combining this compound with other therapeutic modalities could offer additive benefits in specific cancer types.
This guide provides a comparative overview of the available experimental data on the synergistic or additive effects of this compound in combination with other drugs. Due to the limited publicly available data specifically for this compound, this guide also includes relevant findings on other tyrphostins to provide a broader context for potential research directions.
Combination Therapy with Substance P Analogues in Small Cell Lung Cancer (SCLC)
One of the few studies investigating the combination effects of a tyrphostin involved its use with a substance P (SP) analogue in small cell lung cancer (SCLC) cell lines. SCLC is a neuroendocrine tumor often characterized by the secretion of neuropeptides like SP, which can act as autocrine growth factors.
Experimental Data
In a study utilizing the H-345 and H-69 SCLC cell lines, a tyrphostin was shown to additively inhibit cell growth when combined with a substance P analogue.[1] The tyrphostin alone inhibited the growth of these cell lines with an IC50 of 7 µM.[1] When combined with the SP analogue, which also inhibits SCLC cell growth, the growth inhibition was additive.[1]
| Cell Line | Treatment | Effect | Reference |
| H-345 | Tyrphostin + Substance P Analogue | Additive Inhibition of Growth | [1] |
| H-69 | Tyrphostin + Substance P Analogue | Additive Inhibition of Growth | [1] |
Experimental Protocol: Cell Growth Inhibition Assay
Cell Culture:
-
H-345 and H-69 SCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
Treatment:
-
Cells were seeded in 24-well plates.
-
The following day, the medium was replaced with serum-free medium, and the cells were treated with varying concentrations of the tyrphostin, the substance P analogue, or a combination of both.
-
Control cells received the vehicle (DMSO).
Cell Viability Assessment (MTT Assay):
-
After a 72-hour incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
The medium was then removed, and the formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the control cells. The combination effect was determined to be additive based on the observed growth inhibition compared to the effects of the individual agents.
Signaling Pathway and Experimental Workflow
The synergistic interaction between a tyrphostin and a substance P antagonist likely involves the dual blockade of distinct growth signaling pathways in SCLC. Tyrphostins target the EGFR pathway, while the SP antagonist blocks the signaling mediated by the substance P receptor (neurokinin-1 receptor).
References
Tyrphostin AG30: A Comparative Analysis of Efficacy and Specificity in EGFR Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrphostin AG30's performance against other alternatives, supported by available experimental data.
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it is designed to mimic the tyrosine substrate of the kinase, thereby competitively inhibiting its activity.[3][4] This guide delves into the efficacy and specificity of this compound, presenting a literature review of its mechanism of action, and comparing it with other relevant kinase inhibitors.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the ATP-binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Specifically, this compound has been shown to selectively inhibit the self-renewal induction by c-ErbB and to block the activation of STAT5 by c-ErbB in primary erythroblasts.[1][2][5]
The following diagram illustrates the signaling pathway inhibited by this compound:
Efficacy and Specificity
For instance, studies on breast cancer cells have shown that tyrphostins can inhibit cell growth and cause delays in cell cycle progression. One study on a related tyrphostin, tyrphostin-47, demonstrated a reduction in cyclin B1 levels and the functional activity of the cyclin B1/p34cdc2 complex in MCF-7 breast cancer cells.[6]
To provide a comparative context, the table below includes IC50 values for other relevant tyrphostins and EGFR inhibitors. It is important to note that these values are highly dependent on the specific assay conditions and cell lines used.
| Compound | Target(s) | IC50 | Notes |
| This compound | EGFR | N/A | Data not available in the reviewed literature. |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | Highly selective for EGFR.[7] |
| Tyrphostin AG1296 | PDGFR | <5 µM | Potent and specific inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[8] |
| Gefitinib | EGFR | 2.5 - 33 nM | First-generation EGFR inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[9] |
| Erlotinib | EGFR | 2 nM | Another first-generation EGFR inhibitor for NSCLC.[9] |
| Afatinib | EGFR, HER2 | 0.5 - 14 nM | Second-generation, irreversible inhibitor of the ErbB family of receptors.[9] |
N/A: Not available in the reviewed literature.
Comparison with Other EGFR Inhibitors
The field of EGFR inhibitors has evolved significantly, with multiple generations of drugs now available, particularly for the treatment of cancers like NSCLC.[9] First-generation inhibitors like gefitinib and erlotinib are reversible, while second-generation inhibitors such as afatinib are irreversible and often target multiple ErbB family members. Third-generation inhibitors are designed to overcome resistance mutations that can arise during treatment with earlier-generation drugs.
While direct comparative studies including this compound are lacking in the available literature, its characterization as a potent and selective inhibitor places it within the broader landscape of these targeted therapies. The "selectivity" of an inhibitor is a crucial aspect, as off-target effects can lead to unwanted side effects.[7] For example, the EGFR inhibitor Tyrphostin AG1478 has been shown to cause hypomagnesemia due to its effect on magnesium reabsorption in the kidney and gut.[10]
The following workflow illustrates a general approach for evaluating the specificity of a kinase inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively described in the initial literature search. However, a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like AG30 would typically involve the following steps:
In Vitro Kinase Assay (General Protocol)
-
Reagents and Preparation:
-
Recombinant human EGFR kinase.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (at or near the Km for the kinase).
-
Substrate (e.g., a synthetic peptide with a tyrosine residue).
-
This compound (dissolved in DMSO, with serial dilutions).
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add the kinase, substrate, and this compound at various concentrations to a microplate well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Conclusion
This compound is a valuable research tool for studying EGFR signaling due to its reported potency and selectivity. However, for a comprehensive evaluation of its therapeutic potential, further studies are needed to provide detailed quantitative data on its kinase selectivity profile and direct comparisons with clinically approved EGFR inhibitors. The methodologies and comparative framework presented in this guide offer a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | EGFR | Tyrosine Kinases | TargetMol [targetmol.com]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
